3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a carboxylic acid functional group This compound is part of the bicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light. This reaction forms the bicyclic structure by joining two double bonds in a cycloaddition process . The reaction conditions often require specific wavelengths of UV light and can be facilitated by the presence of photosensitizers such as benzophenone .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition process is a key consideration. The use of mercury lamps and specialized glassware is often necessary for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid is largely dependent on its functional groups. The ketone and carboxylic acid groups can interact with various molecular targets, including enzymes and receptors. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the ketone and carboxylic acid groups but shares the same bicyclic structure.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with different ring size and properties.
Eigenschaften
Molekularformel |
C7H8O3 |
---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-3-7(6(9)10)1-4(5)2-7/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
BGSLSGZCKATKMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.